Home > Products > Building Blocks P18718 > 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one - 1311314-54-1

1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Catalog Number: EVT-1729876
CAS Number: 1311314-54-1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives can be achieved through various methods. One approach involves the reaction of substituted pyrrolo[2,3-b]pyridines with quinoxalin-2-ones under mild oxidation conditions using manganese(IV) oxide (MnO2) in situ, catalyzed by trifluoroacetic acid (TFA). This method facilitates the efficient preparation of a series of derivatives []. Another approach utilizes a palladium-catalyzed C-C coupling reaction between a suitable precursor and diethyl 4-iodobenzoylglutamate, followed by saponification [].

Mechanism of Action

Bromodomain Inhibition

Derivatives of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, like compound 27 (GNE-371), act as potent and selective inhibitors of bromodomains, specifically TAF1(2) (the second bromodomain of human transcription-initiation-factor TFIID subunit 1). They bind to the bromodomain, preventing the recognition and binding of acetylated lysine residues on histone tails. This disruption of bromodomain function interferes with the regulation of gene expression, ultimately leading to desired therapeutic effects [].

Platelet-Derived Growth Factor Receptor (PDGF-βR) Inhibition

Certain derivatives, such as compound 7d-9, exhibit potent inhibitory activity against PDGF-βR []. These inhibitors likely bind to the kinase domain of PDGF-βR, preventing the receptor's activation by PDGF. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to potential therapeutic benefits.

Applications

Bromodomain Inhibition

Compound 27 (GNE-371), a derivative of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, has emerged as a potent and selective in vitro tool compound for studying TAF1(2) []. It demonstrates an IC50 of 10 nM against TAF1(2) while maintaining excellent selectivity over other bromodomain family members. Moreover, compound 27 exhibits activity in cellular TAF1(2) target engagement assays (IC50 = 38 nM) and displays antiproliferative synergy with the BET inhibitor JQ1. These findings suggest the successful engagement of endogenous TAF1 by compound 27, making it a valuable tool for mechanistic studies and target validation in oncology research [].

Platelet-Derived Growth Factor Receptor (PDGF-βR) Inhibition

Derivatives of 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, particularly compound 7d-9, have shown promising results as potent and selective PDGF-βR inhibitors []. In PDGF-induced cell proliferation and auto-phosphorylation assays, compound 7d-9 demonstrated significant inhibitory activity with IC50 values of 0.014 μmol/L and 0.007 μmol/L, respectively. It also exhibited high selectivity for PDGF-βR over other receptor tyrosine kinases, including VEGFR2, EGFR, c-Met, and IGF-IR, with IC50 ratios greater than 1000. These findings highlight the potential of these derivatives as therapeutic agents for diseases associated with aberrant PDGF-βR signaling, such as cancer and fibrotic disorders [].

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

    Compound Description: Cpd27 (GNE-371) is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits an IC50 of 10 nM against TAF1(2) and demonstrates excellent selectivity over other bromodomain family members. Cpd27 also shows activity in cellular TAF1(2) target engagement assays (IC50 = 38 nM) and displays antiproliferative synergy with the BET inhibitor JQ1. []

    Relevance: Although Cpd27 possesses a more complex structure compared to 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, it shares a core 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold. The research presented in the paper focuses on developing potent TAF1(2) inhibitors, with Cpd27 representing a successful outcome of their structure-based design and optimization efforts starting from a lead compound containing the shared scaffold. []

6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

    Compound Description: This compound serves as a ligand in a complex with BRD9, a bromodomain-containing protein. []

    Relevance: This compound is structurally very similar to 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, differing only in the position of the methyl group on the pyrrolo[2,3-c]pyridin-7-one core. Both compounds likely bind to the bromodomain with similar interactions, making it a relevant related compound. []

6-(But-3-en-1-yl)-4-(3-(morpholine-4-carbonyl)phenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd8)

    Compound Description: Cpd8 is another compound identified as a ligand in complex with TAF1-BD2, similar to Cpd27. []

    Relevance: Cpd8 shares the core 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold with 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Although lacking the methyl substituent on the nitrogen atom, the presence of the but-3-en-1-yl and 3-(morpholine-4-carbonyl)phenyl substituents at positions 6 and 4, respectively, highlights the potential for modifications on this core scaffold while maintaining interaction with the TAF1-BD2 bromodomain. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6) and its derivatives

    Compound Description: 7d-6 exhibits significant potency as a platelet-derived growth factor (PDGF) inhibitor, demonstrating an IC50 of 0.05 μmol/L in cell proliferation assays and 0.03 μmol/L in auto-phosphorylation assays. [] Several derivatives of 7d-6 were synthesized and evaluated for their inhibitory activity against PDGF-betaR. Notably, compound 7d-9 displayed potent inhibitory activity (IC50 = 0.014 μmol/L in CPA and 0.007 μmol/L in APA) and high selectivity for PDGFR over other receptor tyrosine kinases. Another derivative, 7b-2, showed potent inhibition against both PDGF- and VEGF-induced signaling. []

    Relevance: While belonging to a different chemical class than 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, 7d-6 and its derivatives share the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This structural similarity suggests that this particular moiety might be a pharmacophore responsible for interacting with the target proteins and contributing to the observed biological activity. []

2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

    Compound Description: This compound is a structural component of an insect feeding deterrent peramine. []

    Relevance: Though belonging to a different heterocyclic class, 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one shares a pyrrolidinone ring system with 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This structural similarity highlights the presence of this ring system in various bioactive compounds, albeit with different biological activities. []

6-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (12)

    Compound Description: This compound was synthesized through a Lewis-acid-catalyzed cyclization reaction. []

    Relevance: 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is structurally analogous to 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The key difference lies in the saturation of the pyridine ring in 1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, which could influence their respective physicochemical properties and potentially impact their biological activities. []

Properties

CAS Number

1311314-54-1

Product Name

1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

IUPAC Name

1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h2-5H,1H3,(H,9,11)

InChI Key

MKLDTQZQFAGIBR-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C(=O)NC=C2

Canonical SMILES

CN1C=CC2=C1C(=O)NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.